molecular formula C18H21NO4 B12184735 N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B12184735
M. Wt: 315.4 g/mol
InChI Key: FLLSFSWEDAHLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is an organic compound with a complex structure that includes methoxyphenoxy and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 4-methoxyphenol with 2-bromoethylamine to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 2-methylphenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles like halogens or nitrating agents.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(4-formylphenoxy)acetamide
  • N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
  • N-(2-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Uniqueness

N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of methoxyphenoxy and methylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H21NO4/c1-14-5-3-4-6-17(14)23-13-18(20)19-11-12-22-16-9-7-15(21-2)8-10-16/h3-10H,11-13H2,1-2H3,(H,19,20)

InChI Key

FLLSFSWEDAHLQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCOC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.